Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate

Coordination Chemistry MOF Synthesis Ligand Design

Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate (CAS 680623-63-6) is a regiospecifically substituted imidazole diester, featuring ester groups at the 2- and 4-positions and a methyl substituent at the 5-position of the heterocyclic ring. This substitution pattern distinguishes it from more common imidazole-4,5-dicarboxylates and enables selective derivatization strategies, particularly ammonolysis to diamides and alkylation reactions, making it a versatile intermediate for constructing kinase inhibitor scaffolds and other bioactive molecules.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 680623-63-6
Cat. No. B12536466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate
CAS680623-63-6
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C(=O)OC)C(=O)OC
InChIInChI=1S/C8H10N2O4/c1-4-5(7(11)13-2)10-6(9-4)8(12)14-3/h1-3H3,(H,9,10)
InChIKeyQFDKLOADSDWOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate (CAS 680623-63-6) – A Regiospecific Imidazole Diester Building Block for Selective Functionalization and Medicinal Chemistry


Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate (CAS 680623-63-6) is a regiospecifically substituted imidazole diester, featuring ester groups at the 2- and 4-positions and a methyl substituent at the 5-position of the heterocyclic ring [1]. This substitution pattern distinguishes it from more common imidazole-4,5-dicarboxylates and enables selective derivatization strategies, particularly ammonolysis to diamides and alkylation reactions, making it a versatile intermediate for constructing kinase inhibitor scaffolds and other bioactive molecules [2][3].

Why Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate (CAS 680623-63-6) Cannot Be Replaced by Common Imidazole Dicarboxylate Isomers


Imidazole dicarboxylate regioisomers are not functionally interchangeable. The precise positioning of ester groups governs chelation geometry, hydrogen-bonding patterns, and the steric/electronic environment at reactive centers during nucleophilic substitution or metal coordination [1]. Dimethyl 1H-imidazole-4,5-dicarboxylate, for instance, presents vicinal ester groups that form five-membered chelate rings with metals, whereas the 2,4-diester pattern with a 5-methyl group offers a distinct spatial orientation of Lewis-basic sites, enabling different coordination polymer topologies and divergent reactivities in kinase inhibitor syntheses where substitution at the 4-position is preferentially targeted [2]. This lack of direct interchangeability necessitates a rigorous, comparator-driven evaluation.

Quantitative Differentiation of Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate (CAS 680623-63-6) Against its Closest Analogs


Regioisomeric Differentiation: 2,4-Diester vs. 4,5-Diester in Metal Coordination and Chelate Formation

The 2,4-dicarboxylate substitution pattern of the target compound enforces a distinct metal-binding geometry compared to the prevalent 4,5-dicarboxylate isomer. In the 4,5-isomer, vicinal carboxylates form a five-membered chelate ring with a bite angle of approximately 75–80°, whereas the 2,4-arrangement, with a bridging imidazole nitrogen, creates a larger chelate ring and a wider bite angle (estimated >90°) [1][2]. This structural divergence directly dictates coordination polymer dimensionality and topology during hydro(solvo)thermal synthesis, making the 2,4-isomer suitable for framework architectures that the 4,5-isomer cannot adopt.

Coordination Chemistry MOF Synthesis Ligand Design

Synthetic Yield Benchmarking: Acid-Catalyzed Esterification Route for the 2,4-Diester Scaffold

A patented procedure (US10435376B2) describes the direct esterification of 1H-imidazole-4,5-dicarboxylic acid to its dimethyl ester (the 4,5-isomer) with methanol and H₂SO₄, achieving 85–90% yield after 12 h at 65–70°C [1]. While the target 2,4-diester compound can be prepared via analogous acid-catalyzed esterification of the corresponding 5-methyl-imidazole-2,4-dicarboxylic acid, its synthesis is more efficiently achieved through a multi-component Debus-Radziszewski cyclization using methylglyoxal, methylamine, and dimethyl acetylenedicarboxylate, yielding 70–75% purity directly without the need for a pre-formed dicarboxylic acid precursor [1]. This route offers a more convergent and atom-economical synthesis for the specific 5-methyl-2,4-substitution pattern.

Process Chemistry Esterification Scale-up Synthesis

N-Substitution Selectivity: 5-Methyl-2,4-diester vs. 1-Methyl-2,4-diester in Kinase Inhibitor Scaffold Elaboration

Imidazole-2,4-dicarboxylate scaffolds are key intermediates in cyclin-dependent kinase (CDK) inhibitor development, where the N-1 and C-5 positions are critical pharmacophoric points [1]. The target compound features a free N-1 position and a methyl group at C-5, allowing selective N-functionalization without competing C-substitution. In contrast, the N-methyl analog dimethyl 1-methyl-1H-imidazole-2,4-dicarboxylate (CAS 84198-72-1) has the N-1 position blocked, precluding further N-derivatization and limiting its utility in SAR exploration where N-substitution is required for potency optimization [1]. This difference is critical for library synthesis aimed at probing CDK2/CDK5 selectivity.

Kinase Inhibitors CDK Fragment-based Drug Discovery

Physicochemical Property Differences: Hydrogen Bonding Capacity and Rotatable Bond Count among Imidazole Dicarboxylate Isomers

Computational profiling of the target compound reveals 1 hydrogen bond donor (imidazole N-H), 5 hydrogen bond acceptors, and 4 rotatable bonds (two ester methoxy groups) . This profile differs from the 4,5-diester isomer dimethyl 1H-imidazole-4,5-dicarboxylate, which also has 1 donor and 5 acceptors but a different spatial arrangement of acceptor sites due to vicinal ester positioning. More notably, the N-methyl analog (CAS 84198-72-1) has 0 hydrogen bond donors, which alters solubility, permeability, and target binding profiles [1]. These subtle but measurable differences influence compound behavior in biochemical assays and must be considered when selecting a scaffold for lead optimization.

Drug-likeness Physicochemical Properties Lead Optimization

Recommended Procurement Scenarios for Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate (CAS 680623-63-6)


Synthesis of CDK2/CDK5 Kinase Inhibitor Libraries Requiring N1 Derivatization

The free N-1 position and the C-5 methyl group of this compound make it a preferred starting material over the N-methyl-blocked analog (CAS 84198-72-1) for constructing focused kinase inhibitor libraries where N-substitution is a critical SAR vector, as demonstrated in CDK inhibitor patent literature [1].

Construction of Metal-Organic Frameworks (MOFs) Requiring 2,4-Dicarboxylate Linkers with a Methyl Steric Handle

The 2,4-dicarboxylate pattern, combined with the 5-methyl group, provides a distinct ligand geometry for assembling coordination polymers with topologies inaccessible to 4,5-dicarboxylate linkers, making it a strategic choice for researchers designing novel luminescent or porous MOF materials [1][2].

Multi-Step Synthesis Requiring Selective Mono-Functionalization of the Imidazole Core

The differential reactivity of the 2- and 4-ester groups, as highlighted in the Brown et al. 1983 study, enables sequential derivatization (e.g., selective ammonolysis at one position) that is not achievable with symmetric 4,5-diesters, making this compound valuable for generating dissymmetric imidazole diamides [1].

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